![molecular formula C10H11NO4 B14307279 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- CAS No. 110369-33-0](/img/structure/B14307279.png)
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of urea with ethanolamine under microwave irradiation, which provides high yields . Another approach involves the alkylation of glycidyl butyrate with N-lithio-N-aryl carbamates .
Industrial Production Methods
Industrial production of oxazolidinones often employs catalytic systems to enhance efficiency. For example, the use of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to facilitate the synthesis of oxazolidinones from propargylic amines and CO2 under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This action makes it effective against a wide range of Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more recent oxazolidinone with enhanced efficacy and tolerability.
Cycloserine: Although technically an oxazolidone, it has a different mechanism of action and properties.
Uniqueness
2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- stands out due to its specific structural features and its ability to act as a chiral auxiliary in stereoselective transformations. Its unique mechanism of action as a protein synthesis inhibitor also distinguishes it from other antibacterial agents .
Eigenschaften
CAS-Nummer |
110369-33-0 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5-[(2-hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-4-9(8)14-6-7-5-11-10(13)15-7/h1-4,7,12H,5-6H2,(H,11,13) |
InChI-Schlüssel |
MZEYCVREMDXRPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)COC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



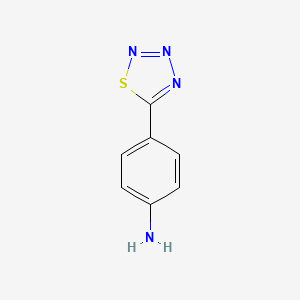

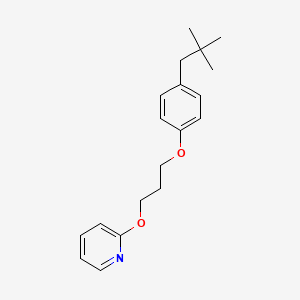
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
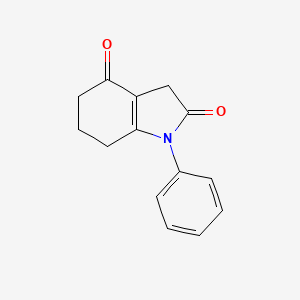
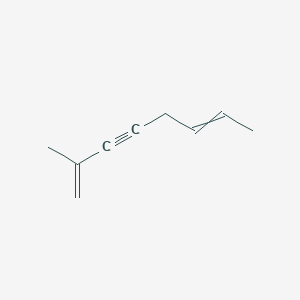
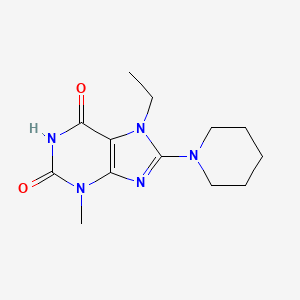
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
